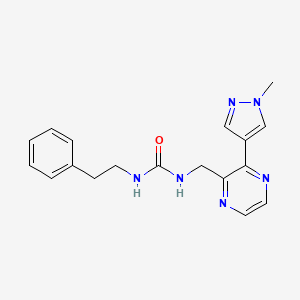

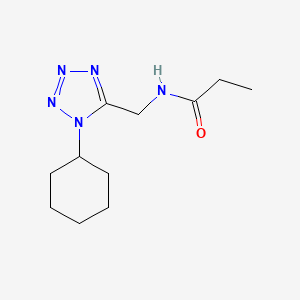

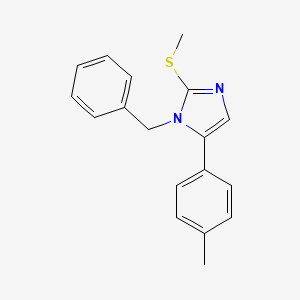

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains functional groups such as pyrazole, pyrazine, and urea. Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazine is a six-membered ring containing two nitrogen atoms. Urea is a functional group consisting of a carbonyl group flanked by two amine groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, an efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported. This involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique

Antioxidant and Antitumor Activities

1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea is involved in the synthesis of pyrazolopyridine derivatives which demonstrate significant antioxidant and antitumor activities. In particular, specific compounds within this category have shown high efficacy against liver and breast cancer cell lines. Microwave-assisted synthesis techniques are employed to enhance the efficiency of these compounds' formation (El‐Borai et al., 2013).

Synthesis of Pyrazoles and Pyrazolones

This chemical is a key reagent in the synthesis of various pyrazoles and pyrazolones, which have wide-ranging applications in medicinal chemistry. The synthesis process often involves reactions with active methylene compounds, leading to the formation of novel pyrazole derivatives with diverse properties (El‐Metwally & Khalil, 2010).

Preparation of Heterocyclic Systems

The compound is used in the preparation of complex heterocyclic systems, such as pyrimidinones and pyridazinones. This is achieved through various chemical reactions, including cyclization and hydrogenation processes, which are crucial in pharmaceutical chemistry for the development of new drugs (Toplak et al., 1999).

Synthesis of Functionalized Pyrazoles

In synthetic chemistry, this chemical plays a pivotal role in the synthesis of functionalized pyrazoles. These pyrazoles are important due to their potential applications as ligands in coordination chemistry, which can be significant in catalysis and material science (Grotjahn et al., 2002).

Antidiabetic Activity

Some derivatives of this compound exhibit antidiabetic properties. These derivatives have been tested as hypoglycemic agents, demonstrating the potential therapeutic applications of such compounds in the treatment of diabetes (Soliman, 1979).

Antimicrobial Activity

This compound is instrumental in the synthesis of pyrazoline and pyrazole derivatives that exhibit significant antimicrobial activity. These synthesized compounds have been tested against various bacterial strains and fungi, showing promising results in the field of antibacterial and antifungal research (Hassan, 2013).

Antioxidant and α-Glucosidase Inhibitory Activities

Derivatives of this compound have been studied for their antioxidant and α-glucosidase inhibitory activities. These activities are crucial in the development of treatments for diseases like diabetes and for creating antioxidant supplements (Pillai et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-24-13-15(11-23-24)17-16(19-9-10-20-17)12-22-18(25)21-8-7-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTAUEZBIGNZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)

![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)

![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)